Cas no 60796-70-5 ([(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate)
![[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate structure](https://it.kuujia.com/scimg/cas/60796-70-5x500.png)
60796-70-5 structure
Nome del prodotto:[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate
[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- gnidimacrin
- [(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate
- [benzoyloxy-trihydroxy-(hydroxymethyl)-isopropenyl-dimethyl-[?]yl]methyl benzoate
- CHEMBL4786738
- 60796-70-5
-
- Inchi: 1S/C44H54O12/c1-24(2)40-21-29(22-51-37(47)27-16-10-7-11-17-27)43-32-35(40)54-44(55-40,56-43)30(46)20-14-6-5-9-15-25(3)31-26(4)34(52-38(48)28-18-12-8-13-19-28)42(50,33(31)43)39(49)41(23-45)36(32)53-41/h7-8,10-13,16-19,25-26,29-36,39,45-46,49-50H,1,5-6,9,14-15,20-23H2,2-4H3/t25-,26+,29+,30-,31+,32-,33-,34+,35-,36+,39-,40-,41+,42-,43-,44-/m1/s1
- Chiave InChI: SSXCVTWCXHGTLK-VFZTWJSWSA-N
- Sorrisi: O1[C@]2(CO)[C@H]([C@@]3([C@H]([C@@H](C)[C@@H]4[C@H](C)CCCCCC[C@H]([C@]56O[C@@]7(C(=C)C)C[C@@H](COC(C8C=CC=CC=8)=O)[C@]([C@@H]34)([C@H]([C@H]7O5)[C@H]12)O6)O)OC(C1C=CC=CC=1)=O)O)O
Proprietà calcolate
- Massa esatta: 774.36152715g/mol
- Massa monoisotopica: 774.36152715g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 56
- Conta legami ruotabili: 9
- Complessità: 1540
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 16
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6
- Superficie polare topologica: 174
[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate Letteratura correlata
-
Rituparna Borah,Narsimha Mamidi,Subhankar Panda,Sukhamoy Gorai,Suraj Kumar Pathak,Debasis Manna Mol. BioSyst. 2015 11 1389
-
2. Plant species forbidden in health food and their toxic constituents, toxicology and detoxificationXi-Lin Xu,Yu Shang,Jian-Guo Jiang Food Funct. 2016 7 643
-
Jeganathan Manivannan,Manjunath Prashanth,Venkatesan Saravana Kumar,Manickaraj Shairam,Jayachandran Subburaj Mol. BioSyst. 2016 12 3683
-
4. Total synthesis of the macrocyclic diterpene (–)-casbene, the putative biogenetic precursor of lathyrane, tigliane, ingenane, and related terpenoid structuresLeslie Crombie,Geoffrey Kneen,Gerald Pattenden,Derek Whybrow J. Chem. Soc. Perkin Trans. 1 1980 1711
60796-70-5 ([(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate) Prodotti correlati
- 1514252-52-8(3-(1,3-oxazol-5-yl)propan-1-amine)
- 2167693-80-1(2,2,7,8,8-pentamethyl-6-oxa-10-azaspiro4.5decane)
- 1334721-73-1((E)-1-(5-methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)
- 357617-64-2((2Z)-N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide)
- 2228701-07-1(methyl 4-(2-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 2228518-68-9(2-(1-amino-2-methylpropan-2-yl)-5-(diethylamino)phenol)
- 1779822-26-2(3-(3-chloro-2,6-difluorophenyl)-2-methylpropanoic acid)
- 2377034-20-1(3-Pyridinol, 5-amino-6-chloro-, hydrochloride (1:1))
- 1068976-90-8(5-Pyrimidinecarboxylic acid, 2-(2-pyridinyl)-, methyl ester)
- 922809-04-9(N-{3-6-(morpholin-4-yl)pyridazin-3-ylphenyl}-3-(trifluoromethyl)benzamide)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso